molecular formula C23H30N2O4S B2581688 4-(tert-butyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide CAS No. 922041-55-2

4-(tert-butyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide

Cat. No.: B2581688
CAS No.: 922041-55-2
M. Wt: 430.56
InChI Key: RWOZPUZNVGDKTB-UHFFFAOYSA-N
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Description

4-(tert-butyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide is a synthetic small molecule characterized by a benzo[b][1,4]oxazepin scaffold fused with a sulfonamide group and a tert-butyl substituent. The compound’s structural complexity arises from its tetracyclic framework, which includes a 3,3-dimethyl-4-oxo moiety and an ethyl group at position 3.

Properties

IUPAC Name

4-tert-butyl-N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O4S/c1-7-25-19-13-10-17(14-20(19)29-15-23(5,6)21(25)26)24-30(27,28)18-11-8-16(9-12-18)22(2,3)4/h8-14,24H,7,15H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWOZPUZNVGDKTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C(C)(C)C)OCC(C1=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(tert-butyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide is a synthetic organic molecule with a complex structure that suggests potential biological activity. Understanding its biological properties is crucial for evaluating its therapeutic potential in various medical applications.

Chemical Structure and Properties

This compound has the following chemical properties:

  • Molecular Formula : C23_{23}H30_{30}N2_2O4_4S
  • Molecular Weight : 430.6 g/mol
  • CAS Number : 922076-95-7

The structural complexity includes a sulfonamide group and a tetrahydrobenzo[b][1,4]oxazepine moiety, which may contribute to its biological interactions.

Biological Activity Overview

Research into the biological activity of this compound indicates several potential pharmacological effects:

Antimicrobial Activity

Studies have shown that various benzenesulfonamides exhibit antimicrobial properties. Although specific data on this compound is limited, related compounds in the literature demonstrate significant activity against bacterial strains. For instance, sulfonamides are known to inhibit dihydropteroate synthase, a key enzyme in bacterial folate synthesis.

Anticancer Potential

Preliminary investigations suggest that compounds similar to 4-(tert-butyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide may exhibit anticancer properties. Molecular docking studies indicate potential interactions with targets involved in cancer cell proliferation and survival pathways. For example, certain derivatives have shown inhibition of tyrosine kinases which are crucial in cancer signaling pathways .

Case Studies and Research Findings

  • Inhibition of Cancer Cell Lines : A study focusing on similar tetrahydrobenzo derivatives reported IC50_{50} values indicating effective inhibition against various cancer cell lines. The most potent compound demonstrated an IC50_{50} of approximately 18.76 μM against Trypanosoma cruzi, suggesting that structural modifications can enhance efficacy .
  • Molecular Docking Studies : Molecular docking analyses have been performed on related compounds to predict their binding affinities to specific targets such as CDK2 (cyclin-dependent kinase 2). These studies suggest that the structural features of the oxazepine ring may be critical for binding affinity and specificity .
  • Anti-inflammatory Effects : Compounds with similar structures have been reported to exhibit anti-inflammatory activities by modulating the expression of inflammatory markers such as COX-2 and iNOS in cellular models . This suggests that 4-(tert-butyl)-N-(5-ethyl-3,3-dimethyl-4-oxo...) may also possess anti-inflammatory properties worth exploring.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50_{50} ValueReference
Compound AAntibacterial31.25 μg/mL
Compound BAnticancer (Colorectal)18.76 μM
Compound CAnti-inflammatoryNot specified

Scientific Research Applications

The compound 4-(tert-butyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide , with the CAS number 922076-95-7 , has garnered attention in various scientific research applications due to its unique chemical structure and potential biological activities. This article explores its applications across multiple domains, including medicinal chemistry, pharmacology, and materials science.

Basic Information

  • Molecular Formula : C23H30N2O4S
  • Molecular Weight : 430.6 g/mol
  • Structure : The compound features a complex structure that includes a benzenesulfonamide moiety and a tetrahydrobenzo[b][1,4]oxazepin core.

Physical Properties

Medicinal Chemistry

The compound's structural features make it a candidate for developing new pharmaceutical agents. Its sulfonamide group is known for antibacterial properties, while the oxazepin ring may contribute to neuroactive effects.

Case Study: Antimicrobial Activity

Research has indicated that sulfonamide derivatives exhibit significant antimicrobial activity. In a study examining various sulfonamide compounds, derivatives similar to 4-(tert-butyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide demonstrated effectiveness against resistant bacterial strains .

Pharmacology

The pharmacological potential of this compound is under investigation for its effects on the central nervous system (CNS). The oxazepin component suggests possible anxiolytic or sedative properties.

Case Study: CNS Activity

In preclinical trials, compounds with similar oxazepin structures have shown promise in modulating neurotransmitter systems. For instance, derivatives were tested for their ability to enhance GABAergic activity, which is crucial for anxiety and sleep regulation .

Materials Science

Beyond biological applications, this compound may find use in materials science due to its unique chemical structure.

Case Study: Polymer Chemistry

Research has explored the incorporation of sulfonamide derivatives into polymer matrices to enhance material properties such as thermal stability and mechanical strength. The presence of tert-butyl groups can improve solubility and processability of polymers .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares key structural motifs with benzenesulfonamide derivatives and oxazepine-containing molecules. Below is a comparative analysis based on structural features, bioactivity profiles, and target interactions derived from the provided evidence and analogous studies.

Compound Name Core Structure Key Substituents Reported Bioactivity Targets
4-(tert-butyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide Benzo[b][1,4]oxazepine tert-butyl, ethyl, dimethyl, sulfonamide Hypothesized kinase inhibition, anti-inflammatory* Kinases, COX-2**
Zygocaperoside (from Z. fabago) Triterpenoid saponin Glycoside, hydroxyl groups Cytotoxic, antifungal Membrane disruptors
Isorhamnetin-3-O-glycoside (from Z. fabago) Flavonoid glycoside Methoxy, glycoside Antioxidant, anti-diabetic ROS scavengers, α-glucosidase
Generic benzenesulfonamide derivatives Benzene + sulfonamide Variable (e.g., halogens, alkyl chains) Carbonic anhydrase inhibition, diuretic Carbonic anhydrase, ion channels

Hypotheses based on structural similarity to kinase inhibitors with sulfonamide moieties.
*
COX-2 inhibition is common in anti-inflammatory sulfonamide derivatives.

Key Findings from Comparative Analysis

Structural Determinants of Bioactivity: The tert-butyl group in the target compound enhances metabolic stability and hydrophobic binding, similar to alkyl-substituted sulfonamides used in kinase inhibitors .

Bioactivity Clustering :

  • Hierarchical clustering of bioactivity data (as in ) suggests that compounds with sulfonamide groups and fused heterocycles (e.g., oxazepines) cluster together due to shared interactions with kinases and inflammatory mediators .

Spectroscopic Differentiation :

  • Unlike natural products like Zygocaperoside and Isorhamnetin-3-O-glycoside (isolated via NMR/UV in ), synthetic sulfonamide derivatives often require additional characterization (e.g., X-ray crystallography) to confirm stereochemistry and binding modes.

Q & A

Basic: What synthetic strategies are recommended for preparing this compound?

Answer:
The synthesis typically involves coupling the benzenesulfonamide moiety with the tetrahydrobenzo[b][1,4]oxazepin core. Key steps include:

  • Sulfonamide Formation : Reacting 4-(tert-butyl)benzenesulfonyl chloride with the amine group of the oxazepin derivative under basic conditions (e.g., K₂CO₃ in acetonitrile) .
  • Oxazepin Ring Construction : Cyclization via nucleophilic substitution or condensation reactions, using ethyl and dimethyl substituents to modulate steric effects .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization to achieve >95% purity.

Basic: How can the molecular structure be confirmed experimentally?

Answer:
Use a multi-technique approach:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify substituent positions (e.g., tert-butyl protons at ~1.3 ppm, sulfonamide NH at ~10 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]⁺ ion matching C₂₃H₃₁N₂O₄S⁺).
  • X-ray Crystallography : Resolve conformational details of the oxazepin ring and sulfonamide orientation .

Basic: What safety protocols are critical during handling?

Answer:

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to prevent skin/eye contact (tert-butyl and sulfonamide groups may cause irritation) .
  • Ventilation : Use fume hoods due to potential dust formation.
  • Waste Disposal : Follow institutional guidelines for sulfonamide-containing compounds (classified as hazardous organic waste) .

Advanced: How to resolve contradictions in purity assessments (e.g., HPLC vs. elemental analysis)?

Answer:

  • Cross-Validation : Compare HPLC (using a C18 column, UV detection at 254 nm) with LC-MS to identify co-eluting impurities.
  • Thermogravimetric Analysis (TGA) : Rule out residual solvents or hygroscopicity affecting elemental analysis .
  • NMR Purity : Integrate proton signals to detect trace impurities (<1%) not resolved by chromatography .

Advanced: How to design experiments probing substituent effects on bioactivity?

Answer:

  • Analog Synthesis : Replace the tert-butyl group with cyclohexyl or isopropyl groups to assess steric/electronic contributions .
  • Structure-Activity Relationship (SAR) : Test analogs in enzyme inhibition assays (e.g., COX-2) with IC₅₀ calculations.
  • Molecular Dynamics (MD) Simulations : Model ligand-receptor binding to rationalize experimental SAR data .

Advanced: What computational methods predict conformational stability?

Answer:

  • Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G(d) level to evaluate oxazepin ring puckering and sulfonamide torsion angles .
  • Molecular Electrostatic Potential (MEP) Maps : Identify nucleophilic/electrophilic regions for reactivity predictions .

Advanced: How to optimize reaction yields using machine learning?

Answer:

  • Bayesian Optimization : Design a parameter space (temperature, solvent ratio, catalyst loading) and iteratively refine conditions to maximize yield .
  • DoE (Design of Experiments) : Apply fractional factorial designs to screen variables efficiently before full optimization .

Advanced: Strategies to address hygroscopicity or degradation during storage?

Answer:

  • Lyophilization : Store as a lyophilized powder under argon to minimize hydrolysis of the sulfonamide group .
  • Stability Studies : Use accelerated aging tests (40°C/75% RH) monitored by HPLC to determine shelf-life .

Advanced: Challenges in scaling up synthesis for in vivo studies?

Answer:

  • Continuous-Flow Chemistry : Mitigate exothermic risks during sulfonylation by using microreactors for better heat transfer .
  • Solvent Selection : Replace acetonitrile with biodegradable solvents (e.g., cyclopentyl methyl ether) for large-scale reactions .

Advanced: How to assess potential as a biochemical probe?

Answer:

  • Target Engagement Assays : Use fluorescence polarization or SPR to measure binding affinity to target proteins (e.g., kinases) .
  • Cellular Permeability : Evaluate via Caco-2 monolayer assays; modify logP by adjusting tert-butyl or ethyl groups .

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